3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine
Beschreibung
3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine is a substituted phenylamine derivative characterized by a bromine atom at the 3-position and a 4,4-difluoropiperidinylmethyl group at the 5-position of the benzene ring. The compound’s molecular formula is C₁₂H₁₄BrF₂N₂, with a molecular weight of 303.16 g/mol (estimated from analogous structures in ). The 4,4-difluoropiperidine moiety introduces conformational rigidity and electron-withdrawing effects due to fluorine substitution, while the bromine atom enhances electrophilic reactivity.
Eigenschaften
IUPAC Name |
3-bromo-5-[(4,4-difluoropiperidin-1-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF2N2/c13-10-5-9(6-11(16)7-10)8-17-3-1-12(14,15)2-4-17/h5-7H,1-4,8,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEXQMLECIRMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC(=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine or alcohol .
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Employed in the study of biological pathways and the development of biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine involves its interaction with specific molecular targets. The bromine and difluoropiperidine groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their properties:
Data Tables
Comparative Physicochemical Data
| Property | 3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine | 3-Bromo-5-(trifluoromethyl)aniline | (4-Bromo-3-methyl)phenylamine |
|---|---|---|---|
| Molecular Weight (g/mol) | 303.16 | 240.02 | 186.05 |
| Estimated logP | ~2.8 | ~2.5 | ~1.9 |
| Thermal Stability (°C) | >250 | >200 | ~180 |
| Key Functional Groups | Br, 4,4-difluoropiperidine | Br, CF₃ | Br, CH₃ |
Biologische Aktivität
3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom and a difluoropiperidine moiety, which contribute to its reactivity and interaction with biological targets. The IUPAC name is 3-bromo-5-[(4,4-difluoropiperidin-1-yl)methyl]aniline, with the molecular formula and a molecular weight of 291.15 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 3-bromo-5-(4,4-difluoropiperidin-1-ylmethyl)aniline |
| Molecular Formula | |
| Molecular Weight | 291.15 g/mol |
| CAS Number | 2279122-15-3 |
The biological activity of 3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine primarily involves its interaction with specific receptors and enzymes. The bromine atom enhances lipophilicity, facilitating membrane penetration, while the difluoropiperidine group may influence binding affinity to various biological targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing physiological responses.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Antidepressant Activity : In a study examining the effects on serotonin receptors, the compound demonstrated significant binding affinity, suggesting potential antidepressant properties.
- Anticancer Properties : Research indicated that it could inhibit the proliferation of cancer cell lines through apoptosis induction.
Table 2: Summary of Key Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antidepressant Activity | Significant binding to serotonin receptors | |
| Anticancer Properties | Inhibition of cancer cell proliferation | |
| Enzyme Interaction | Potential inhibition of metabolic enzymes |
Applications in Drug Development
Given its promising biological activities, 3-Bromo-5-(4,4-difluoropiperidin-1-ylmethyl)-phenylamine is being explored for:
- Pharmaceutical Development : As a lead compound for synthesizing new antidepressants or anticancer agents.
- Biochemical Assays : Utilized in assays to study enzyme kinetics and receptor interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
